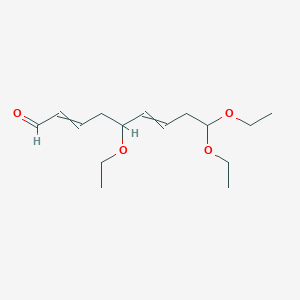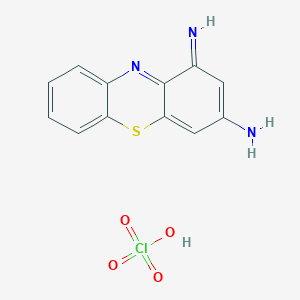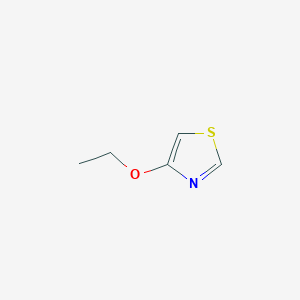
Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- is a fluorinated aldehyde compound It is characterized by the presence of thirteen fluorine atoms attached to the carbon chain, making it a highly fluorinated derivative of nonanal
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- typically involves the fluorination of nonanal. One common method is the direct fluorination of nonanal using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of fluorinating agents like cobalt trifluoride in a flow reactor allows for efficient and scalable production of Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-.
Análisis De Reacciones Químicas
Types of Reactions
Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nonanoic acid, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-
Reduction: Nonanol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Studied for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the chemical reactivity and stability of the target molecules. The compound can also participate in various chemical reactions, as described earlier, to modify the structure and function of other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Nonanal: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atoms.
Octanal, 4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-: A similar fluorinated aldehyde with one less carbon atom in the chain.
Decanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-: A similar fluorinated aldehyde with one more carbon atom in the chain.
Uniqueness
Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- is unique due to its specific chain length and the presence of thirteen fluorine atoms. This combination imparts distinct chemical properties, such as high electronegativity, thermal stability, and resistance to chemical degradation, making it valuable for various applications.
Propiedades
Número CAS |
83957-58-8 |
|---|---|
Fórmula molecular |
C9H5F13O |
Peso molecular |
376.11 g/mol |
Nombre IUPAC |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanal |
InChI |
InChI=1S/C9H5F13O/c10-4(11,2-1-3-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3H,1-2H2 |
Clave InChI |
XVHNPTGIKXLQSX-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14430127.png)
![Pyrazino[2,3-f]quinoxaline-5,6-diamine](/img/structure/B14430129.png)

![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)



![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)






